molecular formula C12H13NO3 B13013347 1-Acetylindolin-5-yl acetate

1-Acetylindolin-5-yl acetate

Cat. No.: B13013347
M. Wt: 219.24 g/mol
InChI Key: HKMYETWXQDZHKZ-UHFFFAOYSA-N
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Description

1-Acetylindolin-5-yl acetate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and have diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetylindolin-5-yl acetate typically involves the acetylation of indole derivatives. One common method is the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetylindolin-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and can be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indoline derivatives.

Scientific Research Applications

1-Acetylindolin-5-yl acetate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Acetylindolin-5-yl acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Acetylindolin-5-yl)-2-chloroethanone: This compound has a similar structure but contains a chloroethanone group instead of an acetate group.

    (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound is a derivative of indoline and has different functional groups.

Uniqueness

1-Acetylindolin-5-yl acetate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1-acetyl-2,3-dihydroindol-5-yl) acetate

InChI

InChI=1S/C12H13NO3/c1-8(14)13-6-5-10-7-11(16-9(2)15)3-4-12(10)13/h3-4,7H,5-6H2,1-2H3

InChI Key

HKMYETWXQDZHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)OC(=O)C

Origin of Product

United States

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